4-Fluoro-3-nitrobenzonitrile
Overview
Description
4-Fluoro-3-nitrobenzonitrile is a compound of interest in various fields of chemistry and materials science due to its unique structure, allowing for diverse chemical reactions and properties. Its synthesis and analysis have been the subject of multiple studies, aiming to explore its potential in creating new materials and chemical processes.
Synthesis Analysis
The synthesis of related fluorobenzonitrile compounds involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. The process yields compounds with significant practical importance for the development of new pesticides and materials (L. Min, 2006).
Molecular Structure Analysis
Vibrational analysis studies, including experimental and theoretical harmonic and anharmonic vibrational frequencies, provide insights into the molecular structure of this compound and related compounds. These studies use techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations to understand the compound's geometric parameters and electronic properties (Y. Sert, Ç. Çırak, F. Ucun, 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including metal-mediated coupling, which can lead to the formation of complex structures such as eight-membered thorium(IV) tetraazametallacycles. These reactions underscore the compound's utility in synthesizing new materials and exploring novel chemical pathways (E. Schelter, D. E. Morris, B. Scott, J. Kiplinger, 2007).
Physical Properties Analysis
The physical properties of fluorobenzonitrile derivatives, such as transition temperatures, are crucial for their applications in materials science. For instance, the synthesis and analysis of ester derivatives of fluorinated benzonitriles show that these compounds exhibit high nematic-isotropic transition temperatures, making them suitable for use in liquid-crystal technologies (S. Kelly, H. Schad, 1984).
Chemical Properties Analysis
The electron-withdrawing effects of the nitro and fluoro groups on the benzonitrile ring significantly influence the compound's chemical properties. Studies using rotational spectroscopy have revealed how these substituents affect the molecular structure and reactivity, highlighting the complex interplay between electronic and steric factors in determining the chemical behavior of this compound and similar molecules (J. B. Graneek, W. Bailey, M. Schnell, 2018).
Scientific Research Applications
Synthesis of Related Compounds : Research has demonstrated successful synthesis of compounds like 3-fluoro-4-methylbenzonitrile, which is useful for developing new pesticides (L. Min, 2006).
Analytical Applications : 4-hydroxy-3-nitrobenzonitrile serves as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules, offering better performance for small molecules compared to commercial matrices (Hao Gu et al., 2021).
Reactivity and Structural Insights : Studies have shown that nitrobenzonitrile derivatives can react with various amines and amino acids, revealing insights about the orientation of nitro groups in these compounds (J. Wilshire, 1967).
Optical and Electronic Properties : The nitrobenzoxadiazole derivative exhibits higher fluorescence enhancement in the presence of certain metal ions, indicating potential applications in sensing technologies (S. Das et al., 2012).
Nonlinear Optical Materials : Crystals of 4-nitrobenzonitrile show high efficiency in second harmonic conversion, suggesting applications in nonlinear optics (G. Bhuvaneswari et al., 2018).
Reduction Reactions and Catalysis : Studies have explored the reduction of 4-nitrobenzonitrile on nanoparticles, highlighting the catalytic efficiency of such systems (M. Muniz-Miranda et al., 2008).
Solubility and Phase Transition Studies : Research into the solubility and phase transitions of nitrobenzonitrile derivatives provides valuable information for chemical process design and material science (Li Wanxin et al., 2018; P. Jiménez et al., 2002).
Vibrational Analysis and Quantum Chemical Calculations : Theoretical and experimental studies on the vibrational frequencies and geometric parameters of chloro-nitrobenzonitrile derivatives have shown good agreement, aiding in the understanding of molecular structures (Y. Sert et al., 2013).
Hydrogenation Reactions : Hydrogenation of nitrobenzonitriles using specific catalysts leads to the formation of primary amines, with potential applications in chemical synthesis (Klara Koprivova et al., 2008).
Safety and Hazards
4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Regarding relevant papers, I found a research article titled “The preparation of this compound and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.
Mechanism of Action
Target of Action
4-Fluoro-3-nitrobenzonitrile is a biochemical reagent used in life science related research . .
Mode of Action
It is primarily used as a pharmaceutical intermediate , suggesting that it may undergo further reactions to form active compounds.
Pharmacokinetics
As a pharmaceutical intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would be largely dependent on the final pharmaceutical compound it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also noted to be stable under recommended storage conditions .
properties
IUPAC Name |
4-fluoro-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWKPGBAZVHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379153 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-35-4 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?
A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in this compound with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []
Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using this compound as a precursor?
A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain this compound. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []
Q3: What spectroscopic techniques are valuable for characterizing this compound and related compounds?
A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in this compound. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.
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